methyl (2R)-2-bromo-3-hydroxypropanoate
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Overview
Description
Methyl (2R)-2-bromo-3-hydroxypropanoate is an organic compound with the molecular formula C4H7BrO3. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in organic synthesis due to its functional groups, which include a bromine atom, a hydroxyl group, and an ester group. These functional groups make it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (2R)-2-bromo-3-hydroxypropanoate can be synthesized through several methods. One common approach involves the bromination of methyl (2R)-3-hydroxypropanoate. This reaction typically uses a brominating agent such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr) in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the regioselectivity and stereoselectivity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl (2R)-2-bromo-3-hydroxypropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), to form different derivatives.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone, with the nucleophile added in excess.
Oxidation: Conducted under mild conditions to prevent over-oxidation, often at room temperature.
Reduction: Performed under anhydrous conditions to avoid side reactions with water.
Major Products Formed
Nucleophilic Substitution: Formation of methyl (2R)-3-hydroxypropanoate derivatives.
Oxidation: Formation of methyl (2R)-2-bromo-3-oxopropanoate.
Reduction: Formation of methyl (2R)-2-bromo-3-hydroxypropanol.
Scientific Research Applications
Methyl (2R)-2-bromo-3-hydroxypropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate for biochemical assays.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of fine chemicals and as a building block for the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of methyl (2R)-2-bromo-3-hydroxypropanoate depends on its specific application In biochemical contexts, it may act as a substrate or inhibitor for enzymes, interacting with active sites and affecting enzyme activity
Comparison with Similar Compounds
Methyl (2R)-2-bromo-3-hydroxypropanoate can be compared with other similar compounds, such as:
Methyl (2S)-2-bromo-3-hydroxypropanoate: The enantiomer of the compound, which may exhibit different biological activity due to its chiral nature.
Methyl 3-bromo-2-hydroxypropanoate: A regioisomer with the bromine and hydroxyl groups in different positions, leading to different reactivity and applications.
Methyl 2-bromo-3-oxopropanoate: An oxidized derivative with a carbonyl group, used in different synthetic pathways.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which make it a valuable intermediate in various chemical and biochemical processes.
Properties
CAS No. |
1609168-44-6 |
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Molecular Formula |
C4H7BrO3 |
Molecular Weight |
183.00 g/mol |
IUPAC Name |
methyl (2R)-2-bromo-3-hydroxypropanoate |
InChI |
InChI=1S/C4H7BrO3/c1-8-4(7)3(5)2-6/h3,6H,2H2,1H3/t3-/m1/s1 |
InChI Key |
GVXAFLUDYYQGCG-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@@H](CO)Br |
Canonical SMILES |
COC(=O)C(CO)Br |
Purity |
95 |
Origin of Product |
United States |
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